Seglitide Acetate

sst2 receptor Binding affinity IC50

Choose Seglitide acetate for robust sst2 receptor research. This orally bioavailable, highly selective agonist (IC50 0.1–1.5 nM) ensures cleaner data in cAMP, ion channel, and hormone secretion assays, minimizing sst1/4 confounding effects. It is the optimal non-invasive dosing tool for chronic metabolic disease models.

Molecular Formula C46H60N8O9
Molecular Weight 869.0 g/mol
CAS No. 99248-33-6
Cat. No. B1681720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeglitide Acetate
CAS99248-33-6
Synonymscyclo(MATTLVP)
cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe)
cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl)
L 363586
L-363586
MK 678
MK-678
seglitide
seglitide acetate
seglitide monoacetate
Molecular FormulaC46H60N8O9
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O
InChIInChI=1S/C44H56N8O7.C2H4O2/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45;1-2(3)4/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55);1H3,(H,3,4)/t27-,34-,35-,36+,37-,38-;/m0./s1
InChIKeyFIKSSPSBVSPVFU-WIKDFEFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Seglitide Acetate (CAS 99248-33-6): A High-Affinity, Orally Active Somatostatin Receptor Agonist for Neuroendocrine Research


Seglitide acetate (also known as MK-678 or L-363586) is a synthetic cyclic hexapeptide analog of somatostatin, functioning primarily as a potent and selective agonist for the somatostatin receptor subtype 2 (sst2) [1]. The compound is characterized by its high affinity for the SRIF1 class of receptors (sst2/sst3/sst5) and demonstrates oral bioavailability, a critical differentiator among somatostatin analogs [2]. Seglitide acetate is supplied as a research-grade compound (purity ≥98%) and is widely used as a pharmacological tool in studies of neuroendocrine signaling, growth hormone regulation, and metabolic disease models .

Procurement Risk: Why Generic Somatostatin Analogs Cannot Replace Seglitide Acetate in Critical Research Applications


While multiple somatostatin analogs (e.g., octreotide, lanreotide, pasireotide) target the sst2 receptor, their distinct pharmacological profiles—including varying receptor subtype selectivity, functional efficacy, and oral bioavailability—render them non-interchangeable. Seglitide's specific combination of high sst2 affinity, oral activity, and unique antagonist properties at certain receptor subtypes (SSTR14/25/28) creates a distinct pharmacological fingerprint that is essential for specific research models [1]. Substitution with a generic analog without considering these quantitative differences can lead to irreproducible results in functional assays and in vivo disease models, as highlighted by comparative receptor binding data [2].

Seglitide Acetate (CAS 99248-33-6): Quantitative Differentiation Guide for Scientific Procurement


Superior Potency at sst2 Receptors: Seglitide vs. Octreotide and Lanreotide

Seglitide exhibits significantly higher binding affinity for the human somatostatin receptor subtype 2 (sst2) compared to clinically used first-generation analogs octreotide and lanreotide. In standardized receptor binding assays using cloned human receptors, seglitide demonstrates an IC50 range of 0.1–1.5 nM, which is approximately 2- to 20-fold more potent than octreotide (0.4–2.1 nM) and up to 1.5-fold more potent than lanreotide (0.5–1.8 nM) [1]. This increased potency can translate to lower required concentrations for receptor activation in vitro and potentially different in vivo efficacy profiles.

sst2 receptor Binding affinity IC50 Somatostatin analog comparison

High Functional Potency: Seglitide cAMP Inhibition vs. Octreotide

In a functional assay measuring inhibition of forskolin-induced cAMP accumulation in CCL-39 cells expressing recombinant human sst2, seglitide demonstrates an EC50 of 0.093 nM . This is comparable to or more potent than octreotide, which has reported EC50 values in the range of 0.2–1.4 nM in similar sst2-expressing systems [1]. This functional potency confirms that the high binding affinity of seglitide translates to effective downstream signaling inhibition.

cAMP inhibition Functional assay EC50 SSTR2 activation

Distinct Receptor Subtype Selectivity Profile: Seglitide vs. Pasireotide

Seglitide demonstrates a unique selectivity profile compared to the multi-receptor analog pasireotide. While pasireotide shows high affinity for sst1, sst2, sst3, and sst5 (pKi = 8.2, 9.0, 9.1, 9.9 respectively), seglitide is highly selective for sst2 and sst5 with significantly lower affinity for sst3 (IC50 27-36 nM) and negligible binding to sst1 and sst4 (IC50 >1000 nM) [1]. This narrower selectivity window makes seglitide a more precise tool for dissecting sst2- and sst5-specific signaling pathways without the confounding effects of sst1 or sst3 activation.

Receptor selectivity sst5 sst3 Pasireotide comparison

Oral Bioavailability: A Key Differentiator from Injectable-Only Analogs

Unlike clinically used somatostatin analogs such as octreotide and lanreotide, which require parenteral (subcutaneous or intravenous) administration, seglitide has been demonstrated to be orally active in multiple animal models . This oral bioavailability is a critical differentiator for researchers designing in vivo studies, as it enables non-invasive, repeated dosing and more closely mimics potential therapeutic administration routes. A hypotensive effect following oral administration of MK-678 has been demonstrated in a hypertensive diabetic rat model, confirming systemic exposure via the oral route [1].

Oral bioavailability In vivo Pharmacokinetics Route of administration

Seglitide Acetate (CAS 99248-33-6): Prioritized Application Scenarios for Research and Procurement


Dissecting sst2-Mediated Signaling in Neuroendocrine Research

Given its high potency and selectivity for sst2 (IC50 0.1–1.5 nM) over other receptor subtypes , seglitide acetate is the optimal tool for researchers seeking to isolate sst2-specific signaling pathways in cell-based assays. Its low affinity for sst1 and sst4 (>1000 nM) minimizes confounding effects, providing cleaner data on sst2-mediated inhibition of cAMP, modulation of ion channels, or regulation of hormone secretion. The compound's functional efficacy (cAMP inhibition EC50 = 0.093 nM) confirms robust biological activity .

In Vivo Studies Requiring Oral Dosing in Metabolic Disease Models

For preclinical studies in diabetes, obesity, or hypertension where repeated, non-invasive dosing is required, seglitide's oral bioavailability is a decisive advantage . Unlike injectable-only analogs (octreotide, lanreotide), seglitide can be administered via oral gavage or drinking water, enabling chronic dosing paradigms. Demonstrated efficacy in oral dosing models includes a hypotensive effect in hypertensive-diabetic rats and modulation of dopamine levels in the nucleus accumbens [1].

Pharmacological Profiling of Novel Somatostatin Receptor Ligands

Seglitide serves as a well-characterized reference standard for benchmarking new chemical entities targeting sst2 and sst5 receptors. Its comprehensive binding profile (sst2: 0.2–1.5 nM, sst5: 0.06–23 nM, sst3: 27–36 nM) provides a reliable comparator for assessing the affinity and selectivity of novel compounds. Researchers can use seglitide as a positive control in competitive binding assays and functional tests to validate assay sensitivity and compound potency.

Investigating Somatostatin Receptor Dimerization and Biased Signaling

Due to its unique pharmacological profile as both a potent sst2 agonist and a competitive antagonist at SSTR14, SSTR25, and SSTR28 , seglitide is a valuable tool for studying complex receptor pharmacology, including receptor dimerization and biased agonism. This dual functional activity allows researchers to probe the molecular determinants of agonist vs. antagonist efficacy within the same receptor family, offering insights not possible with standard agonists or antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seglitide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.